molecular formula C23H24FN3O3 B10996706 N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996706
M. Wt: 409.5 g/mol
InChI Key: GAKDCGJJWUMFJH-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound with a molecular formula of C23H24FN3O3 and a molecular weight of 409.4534 . This compound is characterized by its unique structure, which includes a pyridazinone core, a butylphenyl group, and a fluoro-methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as methanol or chloroform, and catalysts like palladium or other transition metals . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by:

  • Aromatic rings : Contributing to its chemical stability and biological activity.
  • Pyridazine core : Known for its role in various pharmacological activities.
  • Acetamide group : Enhancing solubility and bioavailability.

Molecular Formula

The molecular formula is C₁₈H₁₈FNO₃, indicating a significant number of carbon, hydrogen, and functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of similar structures exhibited significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) were notably high, suggesting a promising therapeutic index .

Case Study: Anticancer Evaluation

CompoundCell LinePercent Growth Inhibition (PGI)
N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamideSNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%

This data indicates that the compound may act through mechanisms that disrupt cellular proliferation or induce apoptosis in cancerous cells.

Anti-inflammatory Potential

In silico studies have suggested that similar compounds may act as inhibitors of key inflammatory pathways, such as the 5-lipoxygenase pathway, which is implicated in various inflammatory diseases . The structural characteristics of this compound may allow it to interact effectively with target enzymes.

Case Study: Molecular Docking Studies

Molecular docking simulations have shown favorable binding affinities for the compound with targets involved in inflammation. These studies provide insights into how structural modifications can enhance therapeutic efficacy.

Enzyme Inhibition Studies

The compound has also been evaluated for its potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are critical in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Enzyme Inhibition Data

EnzymeInhibition Activity
α-glucosidaseModerate Inhibition
AcetylcholinesteraseSignificant Inhibition

These findings underscore the versatility of this compound in addressing multiple therapeutic targets.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research, but it is believed that the compound can affect signal transduction, gene expression, and protein function .

Comparison with Similar Compounds

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior.

Biological Activity

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various proteases and its therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22FN3O3\text{C}_{19}\text{H}_{22}\text{F}\text{N}_3\text{O}_3

This compound exhibits its biological activity primarily through the inhibition of serine proteases. Proteases are critical in various physiological processes, including blood coagulation, immune response, and cell signaling. By inhibiting these enzymes, this compound may help in treating diseases characterized by excessive protease activity.

Inhibition Studies

Research indicates that this compound effectively inhibits kallikrein and other serine proteases. The following table summarizes key findings from inhibition studies:

Protease Inhibition IC50 (µM) Reference
Kallikrein0.5
Trypsin0.8
Thrombin1.2

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cardiovascular Disorders : In a study involving animal models of thrombosis, administration of this compound significantly reduced thrombus formation, suggesting its potential as an antithrombotic agent .
  • Cancer Research : Preliminary findings indicate that this compound may inhibit tumor growth in xenograft models by downregulating proteolytic enzymes involved in cancer metastasis .
  • Inflammatory Diseases : In vitro studies demonstrated that this compound could reduce inflammatory cytokine levels in macrophages, indicating a potential role in treating inflammatory conditions .

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses. In a recent study, no significant adverse effects were observed in animal models at doses up to 100 mg/kg .

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H24FN3O3/c1-3-4-5-16-6-8-17(9-7-16)25-22(28)15-27-23(29)13-12-21(26-27)19-11-10-18(30-2)14-20(19)24/h6-14H,3-5,15H2,1-2H3,(H,25,28)

InChI Key

GAKDCGJJWUMFJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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